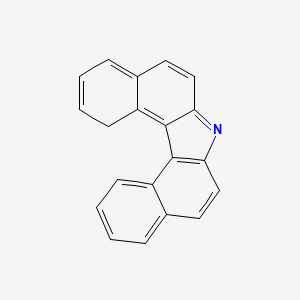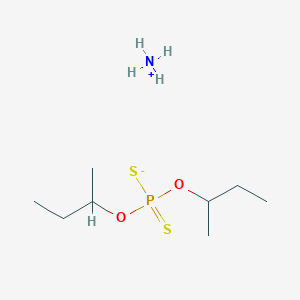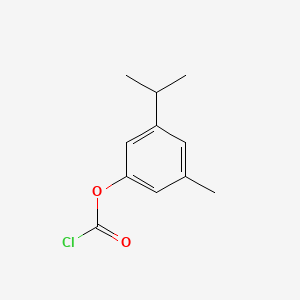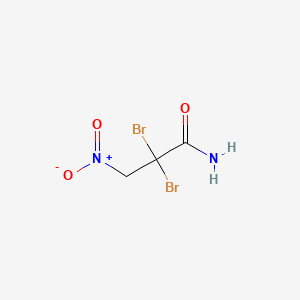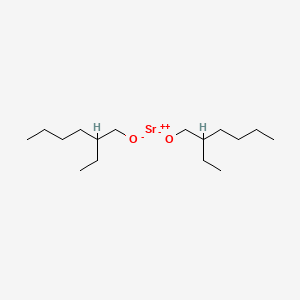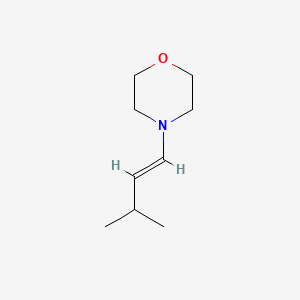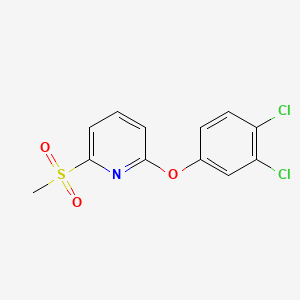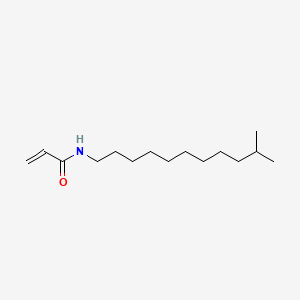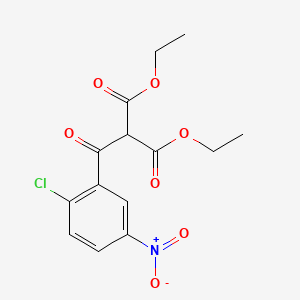
N,N-Dioctyl-p-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dioctyl-p-anisidine, also known as 4-methoxy-N,N-dioctylbenzenamine, is an organic compound with the molecular formula C23H41NO. It is a derivative of p-anisidine, where the amino group is substituted with two octyl groups. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-p-anisidine typically involves the alkylation of p-anisidine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
p-Anisidine+2Octyl Halide→this compound+2Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dioctyl-p-anisidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
N,N-Dioctyl-p-anisidine has several applications in scientific research:
Analytical Chemistry: Used as a reagent in the determination of lipid oxidation products, particularly in the p-anisidine value assay.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dioctyl-p-anisidine involves its interaction with various molecular targets. The methoxy group and the dioctylamine moiety contribute to its reactivity and binding affinity. In analytical applications, the compound reacts with carbonyl compounds to form Schiff bases, which can be detected spectroscopically.
Comparaison Avec Des Composés Similaires
p-Anisidine: The parent compound with a simpler structure.
N,N-Dimethyl-p-anisidine: A derivative with shorter alkyl chains.
N,N-Dioctyl-m-anisidine: An isomer with the methoxy group in the meta position.
Uniqueness: N,N-Dioctyl-p-anisidine is unique due to its long alkyl chains, which enhance its hydrophobicity and influence its reactivity. This makes it particularly useful in applications requiring lipid solubility and specific binding interactions.
Propriétés
Numéro CAS |
54574-23-1 |
|---|---|
Formule moléculaire |
C23H41NO |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
4-methoxy-N,N-dioctylaniline |
InChI |
InChI=1S/C23H41NO/c1-4-6-8-10-12-14-20-24(21-15-13-11-9-7-5-2)22-16-18-23(25-3)19-17-22/h16-19H,4-15,20-21H2,1-3H3 |
Clé InChI |
QGIAFYUUXOEZIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


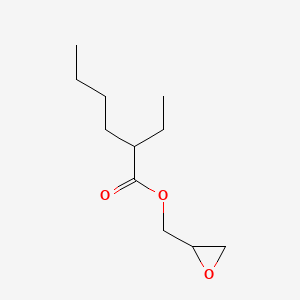
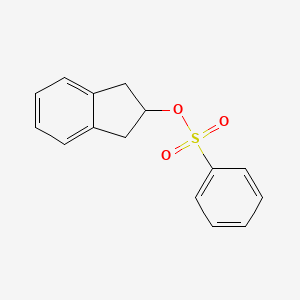
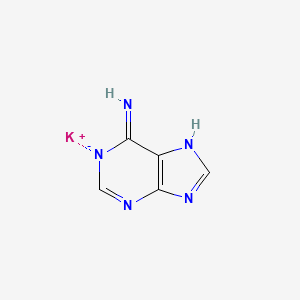
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
